molecular formula C9H6N4S B12875274 2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole

2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole

Cat. No.: B12875274
M. Wt: 202.24 g/mol
InChI Key: CXAYXNUQJIVODU-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both benzothiazole and 1,2,3-triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditionsThis reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or interact with receptors, leading to its therapeutic effects. The triazole ring often plays a crucial role in binding to the target, while the benzothiazole moiety enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole is unique due to its combined structural features of benzothiazole and triazole, which confer a wide range of biological activities and synthetic versatility. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

2-(triazol-1-yl)-1,3-benzothiazole

InChI

InChI=1S/C9H6N4S/c1-2-4-8-7(3-1)11-9(14-8)13-6-5-10-12-13/h1-6H

InChI Key

CXAYXNUQJIVODU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=CN=N3

Origin of Product

United States

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